2-tridecylbenzenesulfonic Acid
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Overview
Description
2-Tridecylbenzenesulfonic acid is an organosulfur compound with the molecular formula C19H32O3S. It is a derivative of benzenesulfonic acid where a tridecyl group is attached to the benzene ring. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
2-Tridecylbenzenesulfonic acid is typically synthesized through a sulfonation reaction. The most common method involves the reaction of tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction conditions usually include a temperature range of 30-60°C and a 1:1 molar ratio of sulfur trioxide to tridecylbenzene . This method is widely used in industrial production due to its efficiency and scalability.
Chemical Reactions Analysis
2-Tridecylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The sulfonic acid group can be substituted with other functional groups using various reagents.
Common reagents used in these reactions include sulfuric acid, phosphorus pentachloride, and various oxidizing agents . The major products formed from these reactions are sulfonamides, sulfonyl chlorides, and esters.
Scientific Research Applications
2-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Its surfactant properties make it useful in biological research for cell lysis and protein extraction.
Medicine: It is used in the formulation of certain pharmaceuticals due to its ability to enhance drug solubility.
Industry: It is widely used in detergents, emulsifiers, and dispersants due to its excellent cleansing, foaming, and emulsifying properties .
Mechanism of Action
The mechanism of action of 2-tridecylbenzenesulfonic acid primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water .
Comparison with Similar Compounds
2-Tridecylbenzenesulfonic acid is similar to other sulfonic acids, such as benzenesulfonic acid and p-toluenesulfonic acid. its long tridecyl chain provides unique properties, such as enhanced hydrophobicity and better surfactant capabilities. This makes it more effective in applications requiring strong emulsifying and dispersing properties .
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
These compounds share similar chemical structures but differ in their alkyl or aryl substituents, which influence their physical and chemical properties.
Properties
CAS No. |
531501-83-4 |
---|---|
Molecular Formula |
C19H32O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22) |
InChI Key |
PVXSFEGIHWMAOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
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